molecular formula C24H25N3O3S B11156753 2-(3,4-dimethoxyphenyl)-N-[1-(1H-indol-3-yl)propan-2-yl]-4-methyl-1,3-thiazole-5-carboxamide

2-(3,4-dimethoxyphenyl)-N-[1-(1H-indol-3-yl)propan-2-yl]-4-methyl-1,3-thiazole-5-carboxamide

Cat. No.: B11156753
M. Wt: 435.5 g/mol
InChI Key: GBTSCMPWRYQOQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,4-dimethoxyphenyl)-N-[1-(1H-indol-3-yl)propan-2-yl]-4-methyl-1,3-thiazole-5-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a thiazole ring, an indole moiety, and a dimethoxyphenyl group, making it a versatile molecule for diverse applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dimethoxyphenyl)-N-[1-(1H-indol-3-yl)propan-2-yl]-4-methyl-1,3-thiazole-5-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the thiazole ring, followed by the introduction of the indole and dimethoxyphenyl groups through various coupling reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are crucial for commercial applications.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-dimethoxyphenyl)-N-[1-(1H-indol-3-yl)propan-2-yl]-4-methyl-1,3-thiazole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups on the molecule, potentially altering its biological activity.

    Reduction: Reduction reactions can be used to modify the electronic properties of the compound.

    Substitution: Substitution reactions, such as halogenation or alkylation, can introduce new functional groups to the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Chemical Properties and Structure

This compound features a thiazole ring, an indole moiety, and a dimethoxyphenyl group. Its structural uniqueness allows for diverse interactions with biological targets, making it a versatile molecule for research.

Chemistry

In the field of chemistry, this compound serves as a building block for synthesizing more complex molecules. It is utilized in studying reaction mechanisms and developing new synthetic routes.

Biology

In biological research, the compound is employed in biochemical assays to investigate enzyme interactions and cellular pathways. Its ability to modulate enzyme activity makes it valuable in understanding various biological processes.

Medicine

The compound has shown potential therapeutic applications:

  • Anticancer Activity : Recent studies indicate its efficacy against various cancer cell lines. The following table summarizes key findings:
StudyCell LineIC50 (µM)Mechanism of Action
Xia et al. (2022)A549 (lung cancer)49.85Induction of apoptosis
Sun et al. (2022)HCT116 (colon cancer)25.0CDK2 inhibition
Li et al. (2022)MCF7 (breast cancer)4.21Inhibition of proliferation

These studies demonstrate that the compound exhibits significant cytotoxic effects primarily through apoptosis induction and cell cycle arrest mechanisms.

Antimicrobial Properties

Research indicates that this compound also possesses antimicrobial activity , making it a candidate for developing new antimicrobial agents. Its effectiveness against various pathogens highlights its potential in medical applications.

Anti-inflammatory Effects

Additionally, the compound has been investigated for its anti-inflammatory properties , which may contribute to therapeutic strategies for inflammatory diseases.

Similar Compounds

Similar compounds include other thiazole derivatives and indole-based molecules, such as:

  • 3-(1H-indol-5-yl)-1,2,4-oxadiazole derivatives
  • 2-(1H-indol-3-yl)acetonitrile-based fluorophores

Uniqueness

What distinguishes 2-(3,4-dimethoxyphenyl)-N-[1-(1H-indol-3-yl)propan-2-yl]-4-methyl-1,3-thiazole-5-carboxamide is its unique combination of functional groups that confer distinct chemical and biological properties.

Mechanism of Action

The mechanism of action of 2-(3,4-dimethoxyphenyl)-N-[1-(1H-indol-3-yl)propan-2-yl]-4-methyl-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biological pathways. Detailed studies using techniques like molecular docking and biochemical assays help elucidate these interactions.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazole derivatives and indole-based molecules, such as:

  • 3-(1H-indol-5-yl)-1,2,4-oxadiazole derivatives
  • 2-(1H-indol-3-yl)acetonitrile-based fluorophores

Uniqueness

What sets 2-(3,4-dimethoxyphenyl)-N-[1-(1H-indol-3-yl)propan-2-yl]-4-methyl-1,3-thiazole-5-carboxamide apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

The compound 2-(3,4-dimethoxyphenyl)-N-[1-(1H-indol-3-yl)propan-2-yl]-4-methyl-1,3-thiazole-5-carboxamide is a thiazole derivative that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory properties based on recent studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C19H24N2O3S\text{C}_{19}\text{H}_{24}\text{N}_2\text{O}_3\text{S}

This structure includes a thiazole ring, which is known for its diverse biological activities.

Anticancer Activity

Recent studies have investigated the anticancer properties of thiazole derivatives, including the compound . The following table summarizes key findings related to its anticancer activity:

StudyCell LineIC50 (µM)Mechanism of Action
Xia et al. (2022)A549 (lung cancer)49.85Induction of apoptosis
Sun et al. (2022)HCT116 (colon cancer)25.0CDK2 inhibition
Li et al. (2022)MCF7 (breast cancer)4.21Inhibition of proliferation

These studies indicate that the compound exhibits significant cytotoxic effects on various cancer cell lines, primarily through mechanisms such as apoptosis and cell cycle arrest.

Antimicrobial Activity

The antimicrobial potential of thiazole derivatives has also been explored. The following table presents findings related to the antimicrobial activity of the compound:

MicroorganismMIC (mg/mL)MBC (mg/mL)
E. coli0.230.47
B. cereus0.170.23
S. Typhimurium0.230.47

The compound demonstrated moderate to good activity against common bacterial strains, suggesting its potential as an antimicrobial agent .

Anti-inflammatory Activity

In addition to its anticancer and antimicrobial properties, the compound has been evaluated for anti-inflammatory effects. Research indicates that thiazole derivatives can inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models.

Case Study: Inhibition of Cytokine Production

A study conducted by Ramprasad et al. revealed that certain thiazole derivatives significantly inhibited the production of TNF-alpha and IL-6 in vitro, suggesting a potential mechanism for their anti-inflammatory effects.

Structure-Activity Relationship (SAR)

The biological activity of thiazole derivatives is often influenced by their structural components. The presence of specific substituents, such as the 3,4-dimethoxyphenyl group and indole moiety, appears to enhance the compound's efficacy against cancer cells and bacteria.

Properties

Molecular Formula

C24H25N3O3S

Molecular Weight

435.5 g/mol

IUPAC Name

2-(3,4-dimethoxyphenyl)-N-[1-(1H-indol-3-yl)propan-2-yl]-4-methyl-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C24H25N3O3S/c1-14(11-17-13-25-19-8-6-5-7-18(17)19)26-23(28)22-15(2)27-24(31-22)16-9-10-20(29-3)21(12-16)30-4/h5-10,12-14,25H,11H2,1-4H3,(H,26,28)

InChI Key

GBTSCMPWRYQOQS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C2=CC(=C(C=C2)OC)OC)C(=O)NC(C)CC3=CNC4=CC=CC=C43

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.